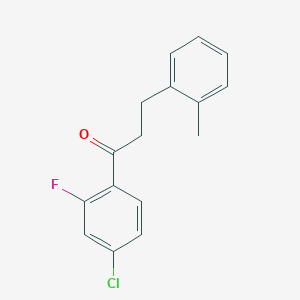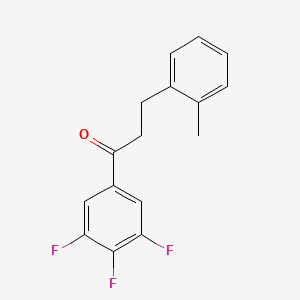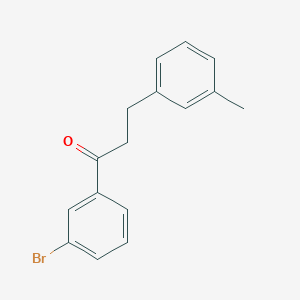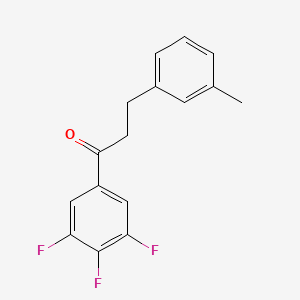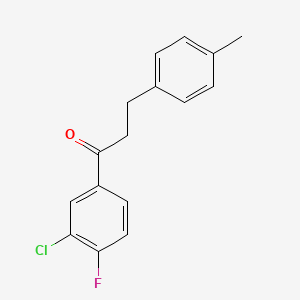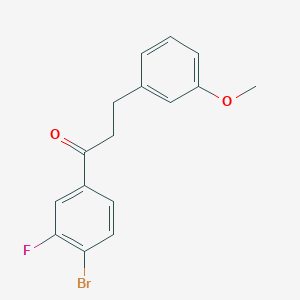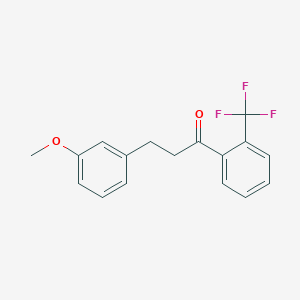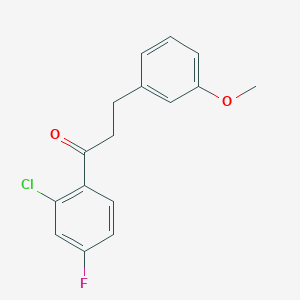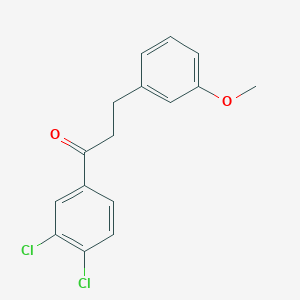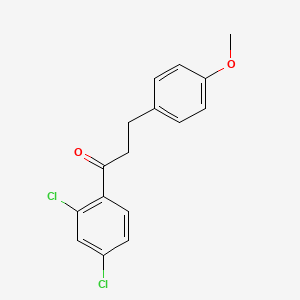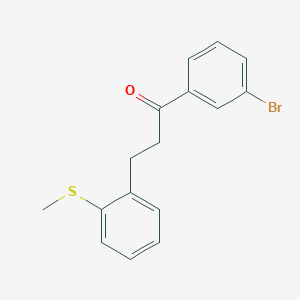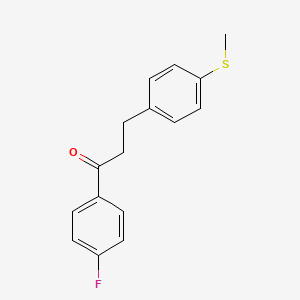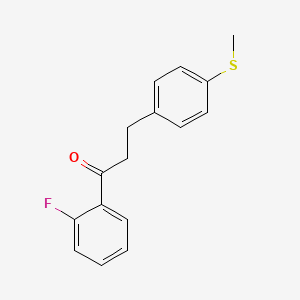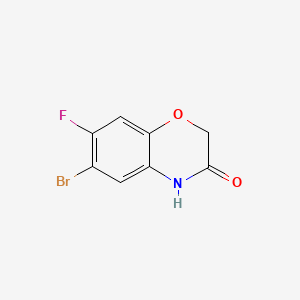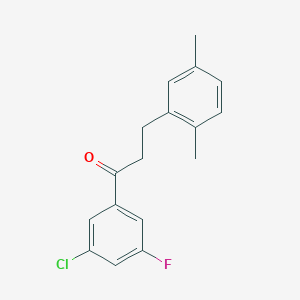
3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" is a propiophenone derivative with specific substituents on the aromatic rings. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, chlorination reactions of dimethylphenols have been studied, which could be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the effects of a propiophenone derivative on cyclic 3',5'-nucleotide phosphodiesterase have been investigated, suggesting potential biological activity for similar compounds .
Synthesis Analysis
The synthesis of related compounds involves enantioselective methods and crystal structure determination, as seen in the asymmetric synthesis of a morpholinol derivative . This suggests that the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" could also be approached with stereochemical considerations in mind. The chlorination of dimethylphenols leading to various chlorinated products indicates that the synthesis of the compound may involve controlled chlorination steps to achieve the desired substitution pattern.
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a thiazole derivative was analyzed, revealing the planarity of certain ring systems and the perpendicular orientation of substituent rings . This information could be extrapolated to predict the molecular conformation of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone," where steric and electronic effects of the substituents would influence the overall molecular geometry.
Chemical Reactions Analysis
The reactivity of chlorophenols and their derivatives has been explored in various contexts. The chlorination of dimethylphenols results in a range of chlorinated cyclohexenones, indicating that the chloro and methyl groups on the aromatic ring can significantly influence the outcome of chlorination reactions . This suggests that "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" may also undergo specific reactions based on the position and nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenols and related compounds have been studied, particularly in the context of environmental monitoring and detection. For instance, an HPLC-fluorescence detection method was developed for the determination of phenol and chlorophenols in tap water . This indicates that the compound of interest may have distinct spectroscopic properties that could be utilized for its detection and quantification. The solubility, melting point, and other physical properties would be influenced by the presence of chloro and fluoro substituents, as well as the overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Spectral Analysis and Quantum Chemical Studies : Compounds synthesized from related chloro and fluoro benzophenones have undergone detailed spectral analysis, including FT-IR and NMR spectra, alongside quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies have revealed insights into the photophysical properties such as UV, emission, and fluorescent quantum yields, with computational calculations aiding in the understanding of their chemical reactivity (Satheeshkumar et al., 2017).
Environmental Applications : The sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted compounds, has been explored, showcasing the potential for using ultrasound in the mineralization of these compounds in aqueous solutions. This approach offers a significant advantage by minimizing the formation of harmful organic byproducts (Goskonda et al., 2002).
Chemical Reactivity and Applications
Copolymer Synthesis : Research has been conducted on the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which were prepared using nucleophilic substitution polymerization. These polymers, derived from related phenolic compounds, exhibit high thermal stability and electrical insulating properties, suggesting applications in the production of thin, flexible films (Hamciuc et al., 2008).
Advanced Oxidation Processes for Water Treatment : The UV and UV/persulfate advanced oxidation processes have been evaluated for the removal of PCMX, a chloro and dimethyl-substituted phenol compound, from municipal wastewater. This study underscores the efficacy of these processes in degrading antimicrobial compounds, offering insights into the kinetics, mechanisms, and toxicity evolution of the degradation pathways (Li et al., 2020).
Photocatalytic Degradation and Kinetics
- Photocatalytic Degradation in Soil Washing Wastes : The photocatalytic degradation of chlorophenols, including compounds with chloro and dimethyl substitutions, was investigated in simulated soil washing wastes containing Brij 35 and TiO2 dispersions. This study reveals the impact of micellar solubilization and substrate adsorption on degradation kinetics, highlighting the potential for photocatalytic processes in environmental remediation (Davezza et al., 2013).
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJRGRSTAFHVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644753 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898753-92-9 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

